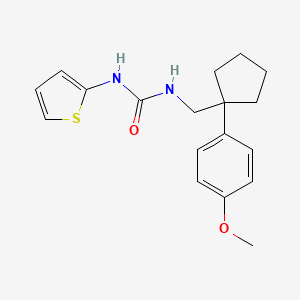

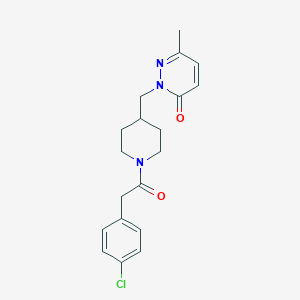

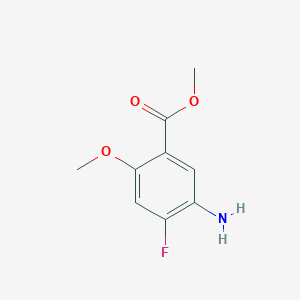

1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-(thiophen-2-yl)urea, also known as MP-10, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Acetylcholinesterase Inhibition

Urea derivatives have been explored for their potential in inhibiting acetylcholinesterase, an enzyme involved in breaking down acetylcholine and terminating synaptic transmission. This is particularly relevant in the treatment of diseases like Alzheimer's. For example, a study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed that changing the spacer length and substituents can significantly affect inhibitory activities against acetylcholinesterase, suggesting a nuanced approach to designing enzyme inhibitors (Vidaluc et al., 1995).

Directed Lithiation

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the chemical versatility of urea derivatives in organic synthesis. This process allows for the introduction of various electrophiles, leading to highly substituted products. This method emphasizes the role of urea compounds in facilitating complex synthetic pathways (Smith et al., 2013).

Crystal Structure Analysis

Research on the crystal structure of urea derivatives, such as metobromuron, highlights their significance in understanding molecular interactions and designing more effective herbicides. The study of their hydrogen bonding and molecular packing can provide insights into their stability and reactivity (Kang et al., 2015).

Neuropeptide Receptor Antagonism

Urea derivatives have been studied for their potential in modulating neuropeptide receptors, such as the neuropeptide Y5 receptor, which is implicated in various physiological processes. Synthesis and structure-activity relationship studies of trisubstituted phenyl urea derivatives have identified compounds with potent antagonist activities, offering a basis for developing new therapeutic agents (Fotsch et al., 2001).

Corrosion Inhibition

The application of urea derivatives in corrosion inhibition has been demonstrated in studies examining their efficacy in protecting metals in acidic environments. This research is critical for developing safer and more efficient corrosion inhibitors for industrial applications (Bahrami & Hosseini, 2012).

Future Directions

properties

IUPAC Name |

1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-22-15-8-6-14(7-9-15)18(10-2-3-11-18)13-19-17(21)20-16-5-4-12-23-16/h4-9,12H,2-3,10-11,13H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIENRWJFZRYQGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2586923.png)

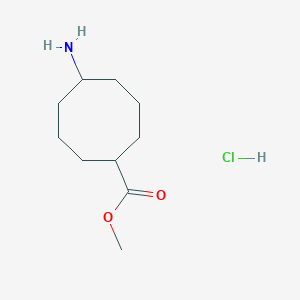

![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)

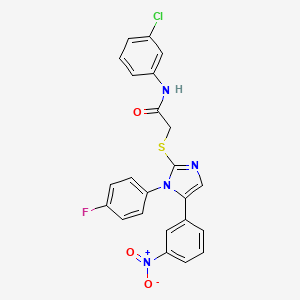

![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)

![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)

![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)

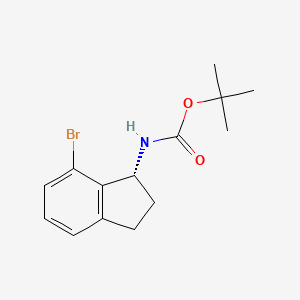

![2-Cyclopropyl-1-[1-(pyridin-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2586934.png)